molecular formula C15H13ClO3 B6406703 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% CAS No. 1261892-81-2

4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6406703
CAS RN: 1261892-81-2
M. Wt: 276.71 g/mol
InChI Key: PVUCLQXEVGVVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, commonly known as 3-Methyl-4-chloro-m-cresol (3-MC), is a powerful and versatile chemical compound with a wide range of applications. It is a phenolic compound with a molecular formula of C10H10ClO2, and is used in a variety of industries and scientific research. 3-MC is a colorless, crystalline solid with a melting point of 76-77°C and a boiling point of 253-254°C. It is soluble in water and most organic solvents, and is relatively stable in air.

Scientific Research Applications

4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has a wide range of scientific research applications. It is used in the synthesis of a variety of compounds, including pharmaceuticals, dyes, and other organic compounds. It is also used as an intermediate in the synthesis of certain pesticides. 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has also been used in the synthesis of a variety of polymers and resins, and is used as an antioxidant in rubber and plastic products. Additionally, 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% is used as a reagent in the synthesis of various heterocyclic compounds.

Mechanism of Action

The exact mechanism of action of 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% is not yet fully understood. However, it is known that 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% acts as a proton acceptor, which means it can donate a proton to another molecule, resulting in a change in the structure of the molecule. This proton donation can result in the formation of new bonds between molecules, or the breaking of existing bonds. Additionally, 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% can also act as a nucleophile, meaning it can react with other molecules to form new molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% are not yet fully understood. However, it is known that 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% can act as an inhibitor of certain enzymes, and can also act as an antioxidant. Additionally, 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has been shown to have anti-inflammatory and anti-microbial properties.

Advantages and Limitations for Lab Experiments

4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is its low cost and easy availability. Additionally, 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% is relatively stable in air, and is soluble in water and most organic solvents. However, 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% is also prone to oxidation in the presence of light, and is toxic in high concentrations.

Future Directions

There are a number of potential future directions for research into 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95%. These include further exploration into the biochemical and physiological effects of 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95%, as well as research into its potential applications in the pharmaceutical and agricultural industries. Additionally, further research into the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% and its derivatives is needed, as well as research into the development of new methods for the synthesis of 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95%. Finally, further research into the mechanisms of action of 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% is needed in order to fully understand its potential uses.

Synthesis Methods

4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95% can be synthesized in a variety of ways, the most common of which is the reaction between 3-methylbenzoic acid and 4-chloro-methoxybenzene. This reaction is typically conducted in an aqueous solution at a temperature of 100-110°C, and is usually carried out in the presence of a catalyst such as sulfuric acid. The reaction proceeds in two steps: first, the 4-chloro-methoxybenzene reacts with the 3-methylbenzoic acid to form an intermediate compound, and then the intermediate compound is hydrolyzed to form the final product, 4-(3-Chloro-4-methoxyphenyl)-3-methylbenzoic acid, 95%.

properties

IUPAC Name

4-(3-chloro-4-methoxyphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-7-11(15(17)18)3-5-12(9)10-4-6-14(19-2)13(16)8-10/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVUCLQXEVGVVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691041
Record name 3'-Chloro-4'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-81-2
Record name 3'-Chloro-4'-methoxy-2-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.